molecular formula C17H16N2O3 B12204571 1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione

1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione

Cat. No.: B12204571
M. Wt: 296.32 g/mol
InChI Key: JISWGTYMNJHIRZ-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione is a synthetic organic compound that belongs to the class of azolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione typically involves the reaction of 3-methoxyaniline with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione
  • 1-(4-Methoxyphenyl)-3-(phenylamino)azolidine-2,5-dione
  • 1-(3-Methoxyphenyl)-3-(methylamino)azolidine-2,5-dione

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both methoxy and phenylamino groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

3-anilino-1-(3-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C17H16N2O3/c1-22-14-9-5-8-13(10-14)19-16(20)11-15(17(19)21)18-12-6-3-2-4-7-12/h2-10,15,18H,11H2,1H3

InChI Key

JISWGTYMNJHIRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C(=O)CC(C2=O)NC3=CC=CC=C3

Origin of Product

United States

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